molecular formula C17H11Cl2N3O2S B2688734 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide CAS No. 1424535-85-2

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide

Cat. No. B2688734
CAS RN: 1424535-85-2
M. Wt: 392.25
InChI Key: XNKVEUARWMYSEV-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide, also known as DAPK inhibitor, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide inhibits the activity of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide, which is involved in the regulation of cell death and survival. N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide is activated in response to various stress signals, leading to cell death. Inhibiting N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide activity may prevent cell death and promote cell survival.
Biochemical and Physiological Effects:
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to have neuroprotective effects and improve cardiac function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide activity. However, the limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide. These include determining its safety and efficacy in humans, identifying its potential therapeutic applications in various diseases, and developing more potent and selective N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide inhibitors. Additionally, further research is needed to understand the mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide and its effects on various cell types.

Synthesis Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide involves a multi-step process. First, 2,6-dichloropyridine-3-carboxylic acid is reacted with thionyl chloride to form 2,6-dichloropyridine-3-carbonyl chloride. This intermediate is then reacted with 5-acetyl-4-phenyl-1,3-thiazole-2-amine to form the final product.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide (death-associated protein kinase), which plays a role in cell death and survival. Inhibiting N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide activity may lead to the prevention of cell death and disease progression.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2S/c1-9(23)14-13(10-5-3-2-4-6-10)21-17(25-14)22-16(24)11-7-8-12(18)20-15(11)19/h2-8H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKVEUARWMYSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dichloropyridine-3-carboxamide

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